molecular formula C11H13N3O B2707126 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine CAS No. 1040454-88-3

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B2707126
CAS RN: 1040454-88-3
M. Wt: 203.245
InChI Key: MWGLCDXAHJMSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have an ethoxy (C2H5O) substituent at the 4-position . The pyrazole ring would have an amine (NH2) substituent at the 5-position .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” are not available, phenylpyrazoles can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the ethoxy and amine groups .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

A study by Kaping et al. (2016) presents an environmentally benign, efficient route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation in aqueous medium. These compounds were evaluated for their anti-inflammatory and anti-cancer activities, showing promising results. This synthesis method highlights the potential of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine derivatives in pharmaceutical research (Kaping et al., 2016).

Material Science and Polymer Modification

Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including pyrazole derivatives, to enhance their thermal stability and biological activity. The study underscores the utility of these compounds in developing materials with potential medical applications (Aly & El-Mohdy, 2015).

Catalytic Processes and Organic Synthesis

Research by Wu et al. (2014) demonstrated a rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, offering a new method for the functionalization of aromatic compounds. This highlights the role of pyrazole derivatives in facilitating novel bond-forming reactions (Wu et al., 2014).

Antimicrobial and Antifungal Applications

The modification of polymers with pyrazole derivatives has been shown to impart significant antibacterial and antifungal properties, as detailed by Aly and El-Mohdy (2015). Such modifications can lead to the development of new materials for medical and environmental applications, showcasing the versatility of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine in enhancing the functionality of polymers (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Paul et al. (2020) investigated the effectiveness of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in acidic solutions. Their findings indicate that these compounds can significantly retard corrosion processes, highlighting the potential of pyrazole derivatives in industrial applications (Paul et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine”. For instance, some phenylpyrazoles are known to have biological activity, such as inhibiting certain enzymes or interacting with biological receptors .

Safety and Hazards

As with any chemical compound, handling “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for “4-(4-ethoxyphenyl)-1H-pyrazol-5-amine” could involve exploring its potential biological activities and developing more efficient synthesis methods . It could also involve studying its properties in more detail and finding new applications for this compound .

properties

IUPAC Name

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-13-14-11(10)12/h3-7H,2H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGLCDXAHJMSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

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